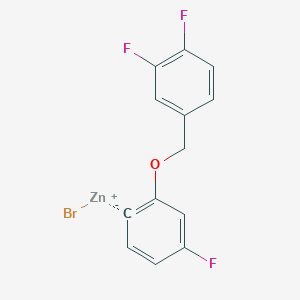
2-(3',4'-DifluorobenZyloxy)-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, within optimal ranges.
Chemical Reactions Analysis
Types of Reactions
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine. The reaction is carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.
Oxidative Addition: Involves the addition of a halide to the zinc reagent, facilitated by a transition metal catalyst.
Reductive Elimination: The final step in many cross-coupling reactions, where the product is formed and the catalyst is regenerated.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of a transient organozinc intermediate. This intermediate can undergo oxidative addition with a halide, followed by transmetalation with a transition metal catalyst. The final step is reductive elimination, which forms the desired product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylzinc bromide
- 4-Fluorophenylzinc bromide
- 3,4-Difluorophenylzinc bromide
Uniqueness
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to the presence of both fluorine atoms and a benzyloxy group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. The combination of these functional groups allows for the synthesis of more complex and diverse organic molecules compared to its simpler analogs.
Properties
Molecular Formula |
C13H8BrF3OZn |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-4-[(3-fluorobenzene-6-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
YAOUEGRIEBNJBY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)OCC2=CC(=C(C=C2)F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


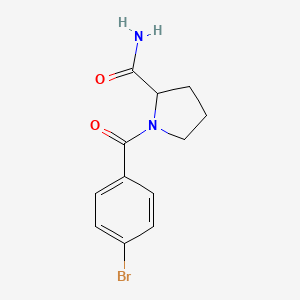
![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

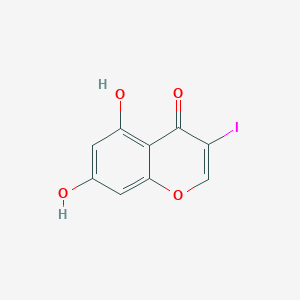
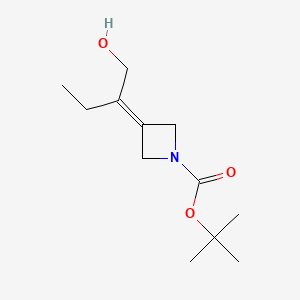
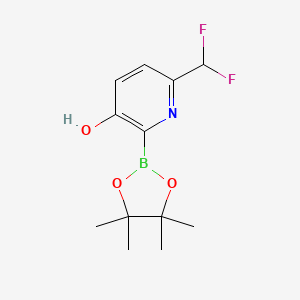

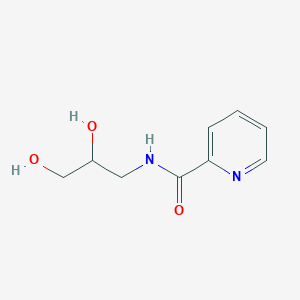

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
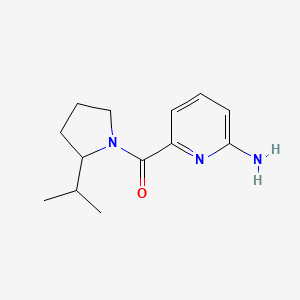

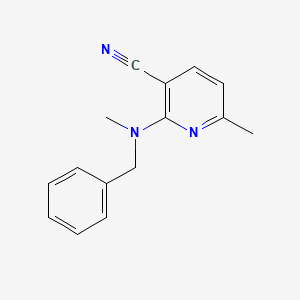
![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
